
Tryglysin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryglysin B is a ribosomally synthesized and posttranslationally modified peptide (RiPP) produced by the bacterium Streptococcus mutansThis compound is characterized by its unique Trp-Gly-Lys linkage and has been shown to inhibit the growth of several streptococcal species .
準備方法
Tryglysin B can be prepared through both natural and synthetic routes. Naturally, it is produced by Streptococcus mutans via a quorum-sensing system that regulates a specialized biosynthetic operon. This operon features a radical-S-adenosyl-L-methionine enzyme that catalyzes the formation of the peptide . Synthetically, this compound can be generated in the laboratory using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain .
化学反応の分析
Tryglysin B undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other oxidized functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tryglysin B has several scientific research applications:
Chemistry: It serves as a model compound for studying RiPP biosynthesis and the role of radical-S-adenosyl-L-methionine enzymes in peptide modification.
Biology: this compound is used to investigate quorum sensing and interspecies competition among oral bacteria.
Medicine: Due to its antimicrobial properties, this compound is being explored as a potential therapeutic agent against streptococcal infections.
Industry: The compound’s unique structure and antimicrobial activity make it a candidate for developing new antimicrobial agents for use in healthcare and agriculture
作用機序
Tryglysin B exerts its effects by inhibiting the growth of competing streptococcal species. It is produced in response to quorum sensing signals and is exported out of the cell. Once outside the cell, this compound interacts with target bacteria, disrupting their cellular processes and inhibiting their growth. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to involve interference with cell wall synthesis or membrane integrity .
類似化合物との比較
Tryglysin B is unique due to its Trp-Gly-Lys linkage and its production by a radical-S-adenosyl-L-methionine enzyme. Similar compounds include:
Tryglysin A: Another RiPP produced by Streptococcus ferus, which also exhibits antimicrobial activity against streptococcal species.
Nonlantibiotic mutacins: These are antimicrobial peptides produced by various Streptococcus species that share some structural and functional similarities with this compound
This compound stands out due to its specific inhibitory activity against a narrow spectrum of bacteria, making it a promising candidate for targeted antimicrobial therapies.
特性
分子式 |
C37H54N12O9S |
|---|---|
分子量 |
843.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1 |
InChIキー |
BYRBGTOJMKCWQB-POOCDACNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


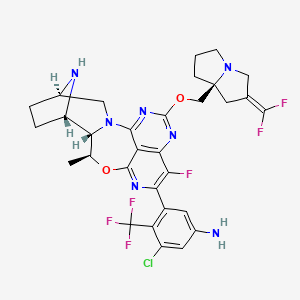
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
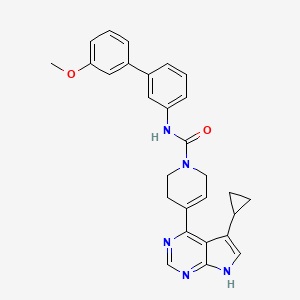
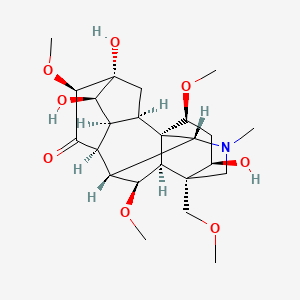
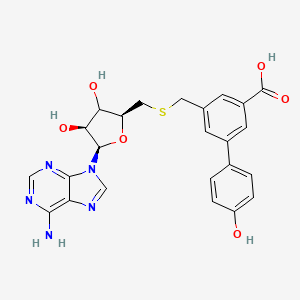
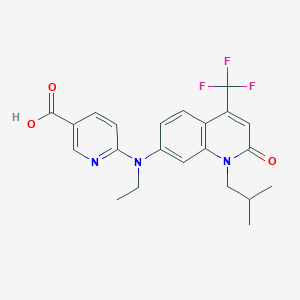



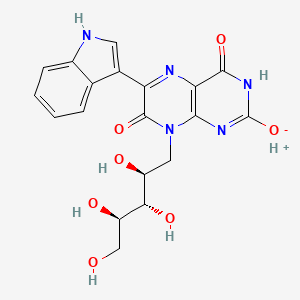

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)

